molecular formula C23H23BrN2O5 B4296536 3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Cat. No.: B4296536
M. Wt: 487.3 g/mol
InChI Key: ASYGGFDZBATJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a brominated hydroxyphenyl group, an isobutyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Isobutyl Group: This step often involves alkylation reactions.

    Formation of the Carboxylic Acid Group: This can be done through oxidation reactions or carboxylation of suitable intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrole ring.

    Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as an anti-inflammatory or anticancer agent.

Industry

    Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in electron-donating or -withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-hydroxypyridine-2-carboxylic acid
  • 5-Bromo-1H-pyrrole-3-carboxylic acid
  • 2-Bromobutanoic acid

Uniqueness

3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its combination of a brominated hydroxyphenyl group, an isobutyl group, and a pyrrole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5/c1-12(2)11-23(22(30)31)18-17(19(25-23)15-10-13(24)8-9-16(15)27)20(28)26(21(18)29)14-6-4-3-5-7-14/h3-10,12,17-19,25,27H,11H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYGGFDZBATJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C2C(C(N1)C3=C(C=CC(=C3)Br)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 2
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 3
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 4
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 5
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 6
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.